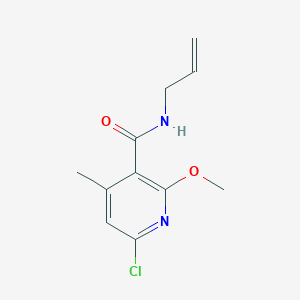![molecular formula C26H27NO5 B4298325 3-[(diphenylacetyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid](/img/structure/B4298325.png)
3-[(diphenylacetyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid
Descripción general
Descripción
3-[(diphenylacetyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid, also known as DPP, is a synthetic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a potent inhibitor of cyclooxygenase-2 (COX-2) enzyme, which is responsible for producing prostaglandins that cause inflammation and pain. DPP has been extensively studied for its potential use in treating various inflammatory diseases, including arthritis, cancer, and Alzheimer's disease.
Mecanismo De Acción
3-[(diphenylacetyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid works by selectively inhibiting the COX-2 enzyme, which is responsible for producing prostaglandins that cause inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins and thereby reduces inflammation and pain. Unlike other NSAIDs, this compound does not inhibit the COX-1 enzyme, which is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function. This selective inhibition of COX-2 by this compound reduces the risk of gastrointestinal side effects and renal toxicity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and analgesic properties in preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1beta (IL-1beta) and tumor necrosis factor-alpha (TNF-alpha), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). This compound has also been shown to reduce the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and promote tissue damage in inflammatory diseases. Additionally, this compound has been shown to reduce the proliferation and invasion of cancer cells by inhibiting the activity of MMPs and inducing apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(diphenylacetyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid has several advantages for lab experiments. It is a potent and selective inhibitor of COX-2, which makes it a useful tool for studying the role of COX-2 in inflammation and cancer. This compound has also been shown to exhibit low toxicity and good pharmacokinetic properties in preclinical studies. However, this compound has some limitations for lab experiments. It is a synthetic compound that requires specialized equipment and expertise for its synthesis. Additionally, this compound has not been extensively studied in clinical trials, which limits its translational potential.
Direcciones Futuras
There are several future directions for the research on 3-[(diphenylacetyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid. First, further preclinical studies are needed to investigate the efficacy and safety of this compound in treating various inflammatory diseases. Second, clinical trials are needed to evaluate the potential of this compound as a therapeutic agent for arthritis, cancer, and Alzheimer's disease. Third, the mechanism of action of this compound needs to be further elucidated to identify potential targets for drug development. Fourth, the synthesis of this compound needs to be optimized to achieve higher yields and purity. Finally, the pharmacokinetic and pharmacodynamic properties of this compound need to be further characterized to optimize its dosing and administration.
Aplicaciones Científicas De Investigación
3-[(diphenylacetyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid has been extensively studied for its potential use in treating various inflammatory diseases. It has been shown to exhibit potent anti-inflammatory and analgesic properties in preclinical studies. This compound has also been investigated for its potential use in treating cancer. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential use in treating Alzheimer's disease. It has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which are a hallmark of Alzheimer's disease.
Propiedades
IUPAC Name |
3-[(2,2-diphenylacetyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO5/c1-3-32-22-15-14-20(16-23(22)31-2)21(17-24(28)29)27-26(30)25(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-16,21,25H,3,17H2,1-2H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLHNVOLXPNRDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B4298254.png)
![3-chloro-5-(2-methoxyphenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4298262.png)
![2-(3,4-diethoxyphenyl)-N-(2-fluorobenzyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B4298269.png)

![3-hydroxy-3-(trifluoromethyl)[1]benzofuro[3,2-f][1]benzofuran-2(3H)-one](/img/structure/B4298281.png)

![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4298292.png)
![3-amino-4,6-dimethyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4298300.png)
![3-(4-methoxyphenyl)-3-[(phenoxyacetyl)amino]propanoic acid](/img/structure/B4298316.png)
![3-[(3-bromo-4-methylbenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B4298322.png)
![N-[1-(1-adamantyl)propyl]-2-(1H-benzimidazol-2-ylthio)acetamide](/img/structure/B4298328.png)
![N-(3-chlorophenyl)-3-{[4-(2,5-dimethoxybenzoyl)benzoyl]amino}benzamide](/img/structure/B4298341.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-4-(2,5-dimethoxybenzoyl)benzamide](/img/structure/B4298355.png)
